N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide
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Overview
Description
N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the biological context .
Comparison with Similar Compounds
N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide can be compared with other indole derivatives and piperazine-containing compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Piperazine derivatives: Known for their use in pharmaceuticals as anti-parasitic agents.
Pyridine-containing compounds: These have diverse applications in medicinal chemistry due to their ability to improve water solubility and interact with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H27N5O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[1-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl]indol-4-yl]acetamide |
InChI |
InChI=1S/C23H27N5O2/c1-18(29)25-21-3-2-4-22-20(21)8-12-28(22)17-23(30)27-15-13-26(14-16-27)11-7-19-5-9-24-10-6-19/h2-6,8-10,12H,7,11,13-17H2,1H3,(H,25,29) |
InChI Key |
UVFXBVGCSBMTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4 |
Origin of Product |
United States |
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